molecular formula C11H17ClN2O3 B3017901 t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate CAS No. 2305255-88-1

t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate

Cat. No.: B3017901
CAS No.: 2305255-88-1
M. Wt: 260.72
InChI Key: IDTUJKABLDWGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate is a versatile chemical compound with a unique structure that offers diverse applications in scientific research, particularly in drug development and organic synthesis. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound is utilized in the development of biochemical assays and as a probe in biological studies.

    Medicine: It plays a role in drug development, particularly in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to modify biological molecules, leading to changes in their function and activity. This can result in various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate include other oxazole derivatives and carbamate compounds. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

What sets this compound apart is its unique combination of the oxazole ring and the t-butyl carbamate group, which provides a distinct set of chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-[4-(chloromethyl)-1,3-oxazol-5-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(15)13-5-4-9-8(6-12)14-7-16-9/h7H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTUJKABLDWGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(N=CO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.